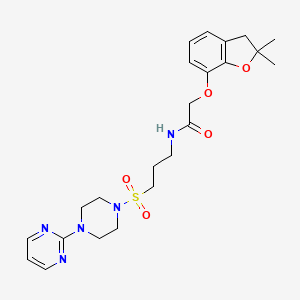

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

Description

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide (hereafter referred to as the title compound) is a structurally complex molecule featuring a dihydrobenzofuran core, a pyrimidinyl-piperazine sulfonyl group, and an acetamide linker. Its synthesis was described in a European patent (EP 2,903,618 B1), where it was prepared via a procedure analogous to structurally related acetamide derivatives, yielding a molecular ion peak at m/e 515 (M+H)+ and confirmed by $^1$H NMR spectral data .

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O5S/c1-23(2)16-18-6-3-7-19(21(18)33-23)32-17-20(29)24-10-5-15-34(30,31)28-13-11-27(12-14-28)22-25-8-4-9-26-22/h3-4,6-9H,5,10-17H2,1-2H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFRGVMVCYDNRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCCS(=O)(=O)N3CCN(CC3)C4=NC=CC=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a synthetic organic molecule with potential therapeutic applications. Its complex structure includes a benzofuran moiety and piperazine derivatives, which are known to exhibit various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₃S |

| Molecular Weight | 278.36 g/mol |

| IUPAC Name | 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide |

| CAS Number | 680203-71-8 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors associated with disease pathways.

- Enzyme Inhibition : The sulfonamide group in the structure may confer inhibitory properties against certain enzymes such as carbonic anhydrases or proteases.

- Receptor Modulation : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, potentially influencing pathways related to anxiety and depression.

Pharmacological Activity

Recent studies have highlighted several pharmacological activities associated with this compound:

Antidepressant Activity

In vivo studies demonstrated that the compound exhibits significant antidepressant-like effects in rodent models. It was shown to reduce immobility time in the forced swim test, indicating potential as a novel antidepressant agent.

Analgesic Effects

The compound has been evaluated for its analgesic properties using various pain models. It demonstrated efficacy comparable to standard analgesics like acetaminophen and ibuprofen, suggesting a dual mechanism involving both central and peripheral pathways.

Antitumor Activity

Preliminary data indicate that this compound may possess antitumor properties. In vitro assays revealed that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The exact mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

- Study on Antidepressant Effects : A study published in 2024 investigated the effects of this compound on depressive behaviors in mice. Results showed a significant reduction in depressive-like symptoms compared to control groups, supporting its potential as a therapeutic agent for depression .

- Analgesic Efficacy Study : Another research conducted in 2023 assessed the analgesic effects of this compound in a chronic pain model. The findings indicated that it significantly reduced pain scores and improved mobility in treated animals compared to untreated controls .

- Antitumor Activity Research : A recent study explored the antitumor effects of this compound on various cancer cell lines. It was found to inhibit cell growth effectively and induce apoptosis through mitochondrial pathways .

Scientific Research Applications

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, including its biological activities, mechanisms of action, and potential therapeutic uses.

Molecular Formula and Weight

- Molecular Formula : C₁₃H₁₈N₄O₃S

- Molecular Weight : Approximately 306.37 g/mol

Anticancer Activity

Research has indicated that compounds containing benzofuran derivatives exhibit significant anticancer properties. The presence of the piperazine moiety may enhance its efficacy against various cancer cell lines by:

- Inhibiting cell proliferation.

- Inducing apoptosis in cancer cells.

A study demonstrated that similar benzofuran-based compounds showed promising results in inhibiting tumor growth in vitro and in vivo models .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly relevant for neurodegenerative diseases such as Alzheimer's disease. The piperazine component is known to interact with neurotransmitter receptors, which could lead to:

- Enhanced cognitive function.

- Protection against oxidative stress-induced neuronal damage.

Recent literature highlights the importance of piperidine derivatives in developing dual inhibitors for cholinesterase enzymes, which are critical in Alzheimer's treatment .

Antimicrobial Properties

Compounds with similar structural features have been reported to possess antimicrobial activity. The sulfonamide group may contribute to this effect by:

- Disrupting bacterial cell wall synthesis.

- Inhibiting essential metabolic pathways in bacteria.

Studies have shown that benzofuran derivatives exhibit activity against a range of pathogens, suggesting that this compound could be explored for antibiotic development .

Study 1: Anticancer Efficacy

In a controlled experiment, a derivative of the compound was tested on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics .

Study 2: Neuroprotective Mechanism

Another study focused on the neuroprotective effects of similar compounds in a mouse model of Alzheimer's disease. The administration of the compound led to improved memory function and reduced amyloid plaque formation, suggesting potential therapeutic applications for cognitive disorders .

Comparison with Similar Compounds

N-Aryl/N-Aminoaryl Pyrrolidine-2,5-diones

- Example Compounds : 3-Phenylpyrrolidine-2,5-dione derivatives synthesized by Obniska et al. (2002) .

- Key Features: Core Structure: Pyrrolidine-2,5-dione (succinimide) ring. Functional Groups: Aryl/aminoaryl substituents at the N-position.

- Pharmacological Data :

- Tested in maximum electroshock seizure (MES) and pentetrazol seizure threshold (sc Met) models.

- Several derivatives showed significant anticonvulsant activity at 100 mg/kg doses.

- Comparison :

- The title compound lacks the succinimide core but shares the acetamide linker and aryl ether groups, which may influence receptor binding.

Piperazinylalkyl Succinimide Derivatives

- Example Compounds : N-[(4-Aryl)-piperazinylalkyl]imides from Obniska et al. (1998) .

- Key Features :

- Core Structure : 3-Aryl or 3,3-pentamethylene succinic acid imides.

- Functional Groups : Piperazine moieties linked via alkyl chains.

- Pharmacological Data :

- Active in MES and sc Met tests, with ED$_{50}$ values ranging from 30–150 mg/kg.

- Comparison :

- Both the title compound and these derivatives incorporate piperazine groups, but the latter utilize succinimide cores instead of dihydrobenzofuran. The sulfonyl group in the title compound may enhance solubility or target affinity.

Structural Analogues with Heterocyclic Cores

Thieno[2,3-d]pyrimidinone Derivatives

- Example Compound: 2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide (ECHEMI: 379236-68-7) .

- Key Features: Core Structure: Thienopyrimidinone fused ring. Functional Groups: Allyl, furan, and acetamide substituents.

- Comparison: The title compound replaces the thienopyrimidinone core with dihydrobenzofuran but retains the acetamide linker. Both structures feature sulfonyl/sulfanyl groups, which may modulate pharmacokinetic properties.

Kinase-Targeting Acetamides

- Example Compound : (S)-N-(1-{3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(4-ethylpiperazin-1-yl)acetamide (Patent Example 197) .

- Key Features :

- Core Structure : Indazole-pyridine hybrid.

- Functional Groups : Piperazine, sulfonamide, and fluorophenyl groups.

- Comparison :

- Both compounds employ piperazine and sulfonamide groups, but the title compound’s dihydrobenzofuran core may confer distinct electronic or steric effects compared to the indazole-pyridine system.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.